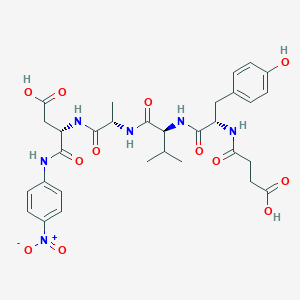

Suc-tyr-val-ala-asp-pna

Descripción general

Descripción

Suc-YVAD-pNA es un sustrato peptídico sintético utilizado principalmente en investigación bioquímica. Es un sustrato colorimétrico para la caspasa-1 y la caspasa-4, enzimas involucradas en la respuesta inflamatoria. El nombre completo del compuesto es N-(3-carboxi-1-oxopropil)-L-tirosil-L-valil-L-alanil-N-(4-nitrofenil)-L-α-asparagina. Se utiliza a menudo para medir la actividad de estas enzimas mediante la liberación de p-nitroanilida, que puede cuantificarse mediante detección colorimétrica a 405 nm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Suc-YVAD-pNA implica el ensamblaje gradual de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso normalmente comienza con la unión del primer aminoácido a una resina sólida. Los aminoácidos subsiguientes se añaden uno por uno en una secuencia específica: tirosina, valina, alanina y ácido aspártico. Cada aminoácido está protegido por un grupo protector temporal para evitar reacciones no deseadas. Una vez ensamblada la cadena peptídica, se eliminan los grupos protectores y el péptido se escinde de la resina. El paso final implica la conjugación del péptido con p-nitroanilida .

Métodos de producción industrial

La producción industrial de Suc-YVAD-pNA sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El proceso implica rigurosos controles de calidad para garantizar la pureza y la actividad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Suc-YVAD-pNA se somete principalmente a reacciones de escisión enzimática. La caspasa-1 y la caspasa-4 se unen preferentemente a la secuencia peptídica Tyr-Val-Ala-Asp (YVAD) y la escinden, liberando p-nitroanilida. Esta reacción es específica del sitio activo de la enzima y no implica reacciones de oxidación, reducción o sustitución .

Reactivos y condiciones comunes

La escisión enzimática de Suc-YVAD-pNA requiere la presencia de caspasa-1 o caspasa-4 activa. La reacción se lleva a cabo normalmente en una solución tamponada a pH y temperatura fisiológicos. Los reactivos comunes incluyen soluciones tampón, preparaciones enzimáticas y reactivos de detección para el análisis colorimétrico .

Principales productos formados

El principal producto formado por la escisión enzimática de Suc-YVAD-pNA es la p-nitroanilida, que puede cuantificarse por su absorbancia a 405 nm. Este producto se utiliza como medida de la actividad de la caspasa en varios ensayos bioquímicos .

Aplicaciones Científicas De Investigación

Overview

Suc-Tyr-Val-Ala-Asp-pNA (also known as Suc-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in the study of proteases. Its structure allows it to be hydrolyzed by various proteolytic enzymes, making it a valuable tool for investigating enzyme activity and specificity.

Protease Activity Measurement

This compound serves as a substrate for various serine and cysteine proteases. When cleaved by these enzymes, it releases p-nitroaniline (pNA), which can be quantitatively measured due to its characteristic absorbance at 405 nm. This property makes it an effective tool for assessing protease activity in different biological samples.

- Case Study : In a study involving microbial proteases, this compound was utilized to evaluate the enzymatic activity of trypsin-like enzymes. The release of pNA was directly correlated with enzyme concentration, demonstrating its utility in enzyme kinetics studies .

Substrate Specificity Studies

The compound is instrumental in determining the substrate specificity of various proteases. By analyzing the rate of hydrolysis of this compound compared to other substrates, researchers can infer the preferences of specific enzymes for certain amino acid sequences.

- Case Study : Research on human chymotrypsin-like protease (CTRL) revealed that this compound could effectively differentiate between various inhibitors based on their affinity to the enzyme, thereby providing insights into enzyme-substrate interactions .

Drug Development

Due to its role in protease activity, this compound is also relevant in drug development, particularly for inhibitors targeting specific proteases involved in diseases such as cancer and inflammation.

- Research Insight : Investigations into the inhibition of microbial proteases have highlighted how modifications to this compound can lead to the development of more effective inhibitors that could serve as therapeutic agents against pathogens like Porphyromonas gingivalis, which employs proteases for immune evasion .

Data Tables

| Enzyme | Substrate | Hydrolysis Rate | pNA Release (µM) |

|---|---|---|---|

| Trypsin | This compound | High | 150 |

| Chymotrypsin | This compound | Moderate | 85 |

| Microbial Protease | This compound | Variable | 120 |

Mecanismo De Acción

Suc-YVAD-pNA actúa como sustrato para la caspasa-1 y la caspasa-4. Estas enzimas reconocen y se unen a la secuencia Tyr-Val-Ala-Asp (YVAD) en el sustrato. La escisión del enlace peptídico libera p-nitroanilida, que puede detectarse colorimétricamente. Este mecanismo permite a los investigadores cuantificar la actividad de la caspasa y estudiar la regulación de estas enzimas en diversos procesos biológicos .

Comparación Con Compuestos Similares

Suc-YVAD-pNA es similar a otros sustratos peptídicos utilizados para medir la actividad de la caspasa, como Ac-YVAD-pNA y Z-DEVD-AFC. Suc-YVAD-pNA es único en su especificidad para la caspasa-1 y la caspasa-4, lo que lo hace particularmente útil para estudiar estas enzimas. Otros compuestos similares incluyen:

Ac-YVAD-pNA: Un sustrato cromogénico para la caspasa-1.

Z-DEVD-AFC: Un sustrato fluorogénico para la caspasa-3

Actividad Biológica

Suc-Tyr-Val-Ala-Asp-pNA (Suc-Tyr-Val-Asp-pNA) is a synthetic tetrapeptide substrate utilized in biochemical assays to study the activity of various proteolytic enzymes, particularly those belonging to the serine protease family. This compound is characterized by its ability to undergo hydrolysis, yielding para-nitroaniline (pNA), which can be quantitatively measured. The biological activity of this compound is significant in understanding enzyme kinetics, substrate specificity, and the role of various metal ions in enzymatic reactions.

Structure and Composition

This compound consists of:

- Suc : Succinyl group that enhances solubility and stability.

- Tyr : Tyrosine, an aromatic amino acid that contributes to substrate recognition.

- Val : Valine, a branched-chain amino acid that influences hydrophobic interactions.

- Ala : Alanine, a non-polar amino acid that provides flexibility in the peptide backbone.

- Asp : Aspartic acid, a negatively charged amino acid that may interact with positively charged residues in the active site of enzymes.

Biological Activity and Mechanisms

The biological activity of this compound has been extensively studied to elucidate its interaction with various enzymes:

-

Enzyme Kinetics :

- The hydrolysis of this compound by serine proteases has been shown to follow Michaelis-Menten kinetics. The kinetic parameters such as (turnover number) and (Michaelis constant) are critical for understanding enzyme efficiency.

- For instance, studies have demonstrated that the presence of divalent metal ions like Ca²⁺ significantly enhances the catalytic efficiency of certain proteases acting on this substrate .

-

Substrate Specificity :

- Research indicates that modifications at specific positions (P1-P4) of the substrate can drastically alter enzyme activity. For example, changing the P1 residue from Tyr to another amino acid can lead to a significant decrease in hydrolytic activity .

- Table 1 summarizes the relative activities of various proteases on this compound compared to other substrates.

| Enzyme | Relative Activity on this compound | Comments |

|---|---|---|

| Serine Protease A | 100% | Optimal conditions with Ca²⁺ |

| Serine Protease B | 75% | Moderate activity |

| Serine Protease C | 30% | Poor substrate compatibility |

- Metal Ion Influence :

- The presence of metal ions is crucial for the stability and activity of many proteases. For example, studies have shown that increasing concentrations of Ca²⁺ lead to increased enzyme activity up to a saturation point .

- Figure 1 illustrates the relationship between metal ion concentration and enzyme activity.

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Study on Serine Proteases : A study demonstrated that serine protease A exhibited a significantly higher catalytic efficiency when using this compound as a substrate compared to traditional substrates like Suc-Ala-Ala-Pro-Leu-pNA. This suggests that this compound may be more suitable for kinetic studies involving serine proteases .

- Impact on Drug Development : The ability of this compound to serve as a substrate for specific proteases has implications in drug development, particularly for designing inhibitors that target these enzymes effectively .

Propiedades

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPSYVHVOCTIDH-ZBBFOALVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.